2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride
Description
2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride (CAS: 2243509-33-1 and 1270311-56-2) is a halogenated amino acid derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol . Structurally, it features a 5-chloropyridin-3-yl substituent attached to the β-carbon of an alanine backbone, with two hydrochloride counterions enhancing its solubility and stability. This compound is classified as a specialty chemical, primarily utilized in pharmaceutical intermediates, active pharmaceutical ingredients (APIs), and biochemical research . Commercial suppliers emphasize its regulatory compliance (e.g., ISO 9001:2015 certification) and availability through global platforms like ECHEMI, which ensures verified transactions and quality control .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-(5-chloropyridin-3-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.2ClH/c9-6-1-5(3-11-4-6)2-7(10)8(12)13;;/h1,3-4,7H,2,10H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZIAGKMMMDBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride typically involves the reaction of 5-chloropyridine-3-carboxylic acid with ammonia and a suitable reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chloropyridinyl group can be reduced to form the corresponding pyridinyl derivative.
Substitution: The chlorine atom in the chloropyridinyl group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyridinyl derivatives.
Scientific Research Applications
2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and chloropyridinyl groups allow it to bind to various enzymes and receptors, potentially modulating their activity. This compound may also participate in biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
a) Substituent Position and Halogen Effects
- 5-Chloropyridin-3-yl vs. 5-Bromopyridin-2-yl: The position of the pyridinyl ring (3-yl vs. 2-yl) and halogen type (Cl vs. Br) significantly alter electronic properties and steric bulk.
- 2,6-Dichloropyridin-3-yl: The dual chlorine substitution increases steric hindrance, which may reduce binding affinity to target proteins compared to monosubstituted analogs .
Biological Activity
2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride is an amino acid derivative characterized by its unique structure, which includes a pyridine ring. This compound has garnered attention in biochemical research due to its potential biological activities and applications in various scientific fields.
- Molecular Formula : C8H10ClN2O2
- Molecular Weight : Approximately 201.64 g/mol
- Form : Dihydrochloride salt, enhancing solubility in aqueous solutions.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Buffering Agent : It serves as an organic buffering agent in biological systems, particularly effective within the pH range of 6 to 8.5, which is optimal for many cellular processes.
- Neurotransmitter Interaction : Its structural similarity to other amino acids suggests potential interactions with neurotransmitter receptors. However, specific receptor affinities and mechanisms are still under investigation.
- Cell Culture Applications : Due to its solubility and buffering capacity, it is commonly used in cell culture and biochemical assays, facilitating various experimental protocols.
Interaction Studies
Preliminary studies have suggested that this compound may interact with proteins involved in neurotransmission. Detailed interaction studies are necessary to elucidate specific binding affinities and the biological pathways involved.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals variations in biological activity:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-Amino-4-(5-chloropyridin-3-yl)butanoic acid | C9H11ClN2O2 | Different carbon chain length; altered position of amino group |
| 2-Amino-3-(4-chloropyridin-3-yl)propanoic acid | C8H10ClN2O2 | Chlorine atom at different position on pyridine ring |
| 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid | C8H11ClN2O2 | Chlorine atom at another position; different biological properties |
This table highlights how structural differences can influence biological activity and chemical reactivity, making these compounds suitable for different research applications.
Safety and Toxicology
The compound has been classified with several safety warnings:
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves halogen-metal exchange or palladium-catalyzed cross-coupling reactions to introduce the 5-chloropyridin-3-yl moiety to the amino acid backbone. Optimization includes using catalysts like palladium on carbon (Pd/C) and solvents such as ethanol/methanol. Yield improvements are achieved through controlled reaction temperatures (e.g., 60–80°C) and stepwise purification via crystallization or chromatography .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the pyridine ring and amino acid backbone, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH) and amine (-NH₂). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability tests show degradation <5% over 12 months under these conditions. Avoid aqueous solutions unless buffered at pH 6–7 to prevent hydrolysis of the chloropyridine group .
Advanced Research Questions
Q. How do substituents on the pyridine ring influence biological activity?
- Methodological Answer : Comparative studies using analogues (e.g., 5-cyano or 5-bromo derivatives) reveal that electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity by increasing electrophilicity. For example, the 5-chloro derivative shows MIC values of 8 µg/mL against S. aureus, compared to 32 µg/mL for the 5-methyl analogue. Computational modeling (e.g., DFT) can predict electronic effects on target binding .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in antimicrobial or neuroprotective activity often arise from assay conditions. Standardize protocols:
- Use Mueller-Hinton broth for MIC assays (pH 7.2 ± 0.1).
- For neuroprotection studies, employ primary neuronal cultures (rat cortical neurons, 14 DIV) with glutamate-induced excitotoxicity models.
Cross-validate findings with orthogonal assays (e.g., isothermal titration calorimetry for target binding) .
Q. How can the compound’s reactivity be leveraged for functionalization in drug discovery?
- Methodological Answer : The amino group undergoes acylation (e.g., with succinic anhydride) or reductive amination (NaBH₃CN, aldehydes). The chloropyridine moiety participates in Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) to introduce biaryl motifs. Reaction conditions: 1 mol% Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O (3:1), 80°C, 12h .
Q. What in vitro models are suitable for studying its neuropharmacological potential?
- Methodological Answer : Use HEK293 cells expressing human NMDA receptors (GluN1/GluN2B subunits) for patch-clamp electrophysiology to assess glutamate receptor modulation. For synaptic plasticity, measure long-term potentiation (LTP) in hippocampal slices (C57BL/6 mice) with 10 µM compound exposure. Pair with calcium imaging (Fluo-4 AM) to track intracellular Ca²⁺ flux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
